molecular formula C10H13ClN2O B1349723 4-Chloro-N,N-diethylpicolinamide CAS No. 851903-41-8

4-Chloro-N,N-diethylpicolinamide

Cat. No.: B1349723
CAS No.: 851903-41-8
M. Wt: 212.67 g/mol
InChI Key: RXQILWMQVLDJJG-UHFFFAOYSA-N
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Description

4-Chloro-N,N-diethylpicolinamide is a chemical compound with the molecular formula C10H13ClN2O and a molecular weight of 212.68 g/mol . It is also known by its IUPAC name, 4-chloro-N,N-diethyl-2-pyridinecarboxamide . This compound is characterized by the presence of a chloro group attached to the pyridine ring and two ethyl groups attached to the amide nitrogen.

Preparation Methods

Chemical Reactions Analysis

4-Chloro-N,N-diethylpicolinamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution with an amine can yield a new amide derivative, while oxidation can produce an N-oxide .

Comparison with Similar Compounds

Properties

IUPAC Name

4-chloro-N,N-diethylpyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O/c1-3-13(4-2)10(14)9-7-8(11)5-6-12-9/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXQILWMQVLDJJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=NC=CC(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20368896
Record name 4-Chloro-N,N-diethylpyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20368896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

26.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24826404
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

851903-41-8
Record name 4-Chloro-N,N-diethylpyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20368896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural significance of the 4-chloro-N,N-diethylpyridine-2-carboxamide moiety in the studied diselenide compound?

A1: The research article focuses on the synthesis, characterization, and antibacterial activity of bis[3-(4-chloro-N,N-diethylpyridine-2-carboxamide)] diselenide []. While the specific role of the 4-chloro-N,N-diethylpyridine-2-carboxamide moiety isn't explicitly investigated, its presence within the diselenide structure is confirmed through X-ray crystallography []. This structural information is crucial for understanding the overall molecular properties of the compound and its potential interactions with biological targets. Further research exploring structure-activity relationships could elucidate the specific contribution of this moiety to the observed antibacterial activity.

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